Azane;chloroplatinum;pyridine;chloride
Description
Chemical Structure and Mechanism: cis-Diammine(pyridine)chloroplatinum(II) (cDPCP) is a monofunctional platinum(II) complex with the formula cis-[Pt(NH₃)₂(py)Cl]⁺. It features two ammine (azane) ligands, one pyridine ligand, and one chloride ligand. Unlike cisplatin, which forms bifunctional DNA cross-links, cDPCP binds monofunctionally to the N7 atom of guanine, creating a single covalent adduct .
Anticancer Activity: cDPCP exhibits significant anticancer activity in murine models, particularly against colorectal cancers. Its uptake is mediated by organic cation transporters (OCT1 and OCT2), which are highly expressed in colorectal tumors . The monofunctional DNA binding disrupts transcription and evades nucleotide excision repair (NER) less efficiently than cisplatin adducts, prolonging its cytotoxic effects .
Properties
CAS No. |
106343-54-8 |
|---|---|
Molecular Formula |
C5H11Cl2N3Pt- |
Molecular Weight |
379.15 g/mol |
IUPAC Name |
azane;chloroplatinum;pyridine;chloride |
InChI |
InChI=1S/C5H5N.2ClH.2H3N.Pt/c1-2-4-6-5-3-1;;;;;/h1-5H;2*1H;2*1H3;/q;;;;;+1/p-2 |
InChI Key |
ZMPLJOHIJZPUMV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC=C1.N.N.[Cl-].Cl[Pt] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and DNA-Binding Differences
Key Findings :
- cDPCP’s monofunctional adduct induces DNA distortion similar to cisplatin’s cross-links but with reduced steric hindrance .
Transport Mechanisms and Cellular Uptake
Key Findings :
Toxicity and Pharmacokinetics
| Parameter | cDPCP | Cisplatin | Oxaliplatin |
|---|---|---|---|
| Nephrotoxicity | Low | High | Moderate |
| Neurotoxicity | Not reported | Moderate | High |
| Plasma Half-Life | ~2.5 hours (mice) | ~30 minutes | ~40 hours |

Key Findings :
Combination Therapies and Resistance Profiles
Key Findings :
- cDPCP combined with genistein increases platinum-DNA adducts by 40% in resistant ovarian cells .
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